1-Piperidinocyclohexanecarbonitrile

概述

描述

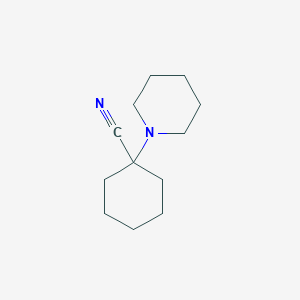

1-哌啶环己烷腈是一种属于环己胺类的有机化合物。它由一个连接到哌啶部分和腈基的环己烷环组成。

准备方法

合成路线和反应条件: 1-哌啶环己烷腈可以通过多种方法合成。一种常见的方法包括在合适的催化剂存在下,将环己酮与哌啶反应,然后加入氰化物来源以引入腈基。 反应条件通常包括中等温度和受控的pH值,以确保最佳产量 .

工业生产方法: 在工业环境中,1-哌啶环己烷腈的生产通常涉及大型反应器和连续流工艺。 使用先进的催化剂和自动化系统可确保生产过程的高效性和一致性 .

化学反应分析

Pyrolysis and Thermal Decomposition

Pyrolysis of PCC releases toxic byproducts, particularly hydrogen cyanide (HCN), due to nitrile instability at high temperatures .

Experimental Data (Smoking Simulation) :

| Product | % Yield (Relative to PCC) |

|---|---|

| Hydrogen Cyanide (HCN) | 58% |

| 1-Piperidino-1-cyclohexene | 21% |

| Piperidine | 29% |

| Cyclohexanone | 7% |

Conditions :

Hydrolysis and Cyanide Release

The nitrile group undergoes hydrolysis under acidic or basic conditions, producing cyanide ions (CN⁻) .

Pathways :

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Safety Implications :

Comparative Reactivity with Analogues

| Compound | Reactivity | Key Difference |

|---|---|---|

| PCC | High nitrile reactivity | Precursor to PCP |

| 1-Piperidino-1-cyclohexene | Susceptible to oxidation | Lacks nitrile group |

| Cyclohexanecarbonitrile | Limited biological activity | No piperidine substitution |

科学研究应用

Chemistry

Intermediate in Organic Synthesis:

- PCC serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Reactivity:

- The compound can undergo oxidation, reduction, and substitution reactions. For instance:

- Oxidation can produce oximes or nitriles.

- Reduction can convert the carbonitrile group into primary amines.

- Substitution reactions can occur with electrophiles, leading to a variety of substituted piperidine derivatives.

Biology

Ligand Studies:

- PCC is investigated for its potential as a ligand in receptor studies. Its ability to interact with biological targets suggests possible applications in pharmacological research.

Medicine

Therapeutic Properties:

- Research has explored PCC for its analgesic and anti-inflammatory effects. As a precursor to phencyclidine (PCP), which is known for its anesthetic properties, PCC's pharmacological profile may provide insights into developing new therapeutic agents .

Forensic Science

Contaminant Analysis:

- PCC has been identified as a contaminant in illicit PCP preparations. Studies have shown that it can comprise a significant percentage of samples analyzed, indicating its relevance in forensic toxicology .

Industrial Applications

Production of Specialty Chemicals:

- In industrial settings, PCC is utilized in the manufacture of specialty chemicals and materials due to its unique chemical properties and reactivity.

Case Study 1: Contamination in Illicit PCP

A retrospective study analyzed 94 different cases of illicit PCP, revealing that approximately one-third contained PCC as a contaminant. The mole percentage of PCC in these samples ranged from 1% to 68%. This highlights the significance of PCC in understanding the composition of illicit drugs and its implications for public health and safety .

Case Study 2: Pyrolytic Fate Analysis

Research on the pyrolysis products of PCC demonstrated that when combusted, significant amounts of the compound remained intact while others were converted into harmful byproducts like cyanide. This study underscores the importance of understanding the thermal stability and decomposition pathways of PCC, especially regarding its use in smoking products .

作用机制

1-哌啶环己烷腈的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与受体或酶结合,调节其活性并导致各种生物效应。 确切的分子靶标和途径取决于具体的应用和使用环境 .

类似化合物:

环己胺: 包含一个连接到胺基的环己烷环。

哌啶: 一种简单的环状胺,具有六元环。

环己烷腈: 包含一个连接到腈基的环己烷环

独特性: 1-哌啶环己烷腈因其结合了哌啶部分和腈基而独一无二,这赋予了它独特的化学和生物特性。 这种组合使其在应用和反应性方面比其类似化合物具有更大的通用性 .

相似化合物的比较

Cyclohexylamine: Contains a cyclohexane ring attached to an amine group.

Piperidine: A simple cyclic amine with a six-membered ring.

Cyclohexanecarbonitrile: Contains a cyclohexane ring attached to a carbonitrile group

Uniqueness: 1-Piperidinocyclohexanecarbonitrile is unique due to its combination of a piperidine moiety and a carbonitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to its similar compounds .

生物活性

1-Piperidinocyclohexanecarbonitrile (PCC), a compound belonging to the class of cyclohexylamines, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 192.30 g/mol

- CAS Number : 3867-15-0

The compound consists of a cyclohexane ring linked to a piperidine moiety and a carbonitrile group, contributing to its unique properties and reactivity.

This compound has been studied for its interactions with various biological targets:

- Receptor Binding : PCC acts as a ligand for several neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. Its structural similarity to phencyclidine (PCP) suggests potential interactions with NMDA receptors, which are critical in modulating synaptic plasticity and memory function .

- Psychotropic Effects : Historical studies have indicated that PCC can induce psychotic symptoms similar to those observed with PCP, including hallucinations and agitation. This has led to its investigation as a model for studying drug-induced psychosis .

Analgesic and Anti-inflammatory Properties

Research indicates that PCC may exhibit analgesic and anti-inflammatory effects. It has been explored for its potential therapeutic applications in pain management due to its ability to modulate pain pathways .

Neuropharmacological Studies

Recent studies have focused on the neuropharmacological effects of PCC:

- Dopamine Release : In vivo studies demonstrate that PCC can enhance dopamine release in the striatum, which is associated with its psychostimulant properties. This effect may contribute to both its therapeutic potential and its abuse liability .

- Serotonin Receptor Modulation : PCC's interaction with serotonin receptors has been implicated in its psychotropic effects, suggesting a complex role in mood regulation and potential implications for treating mood disorders .

Case Studies

A retrospective study analyzed the prevalence of PCC contamination in illicit PCP samples. Of 213 samples examined, approximately one-third contained PCC, with concentrations ranging from 1% to 68%. This highlights the compound's relevance in substance abuse contexts and raises concerns about its safety profile .

Toxicological Profile

PCC is classified as a controlled substance in various jurisdictions due to its potential for abuse. Toxicological assessments indicate:

- Acute Toxicity : The LD50 value for rats is reported at approximately 3.1072 mol/kg, indicating significant toxicity at high doses .

- Carcinogenicity : Current data suggest that PCC does not exhibit carcinogenic properties, although further studies are needed to fully elucidate its long-term effects on health .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound | Chemical Structure | Primary Activity | Notes |

|---|---|---|---|

| This compound (PCC) | Cyclohexane + Piperidine + CN group | Analgesic, Psychotropic | Contaminant in illicit drugs |

| Phencyclidine (PCP) | Similar structure | Anesthetic, Hallucinogen | Known for severe psychotic effects |

| Ketamine | Similar NMDA antagonist | Anesthetic, Antidepressant | Less severe psychotropic side effects |

属性

IUPAC Name |

1-piperidin-1-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSAYKJWUZJLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046184 | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3867-15-0 | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3867-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003867150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7ZZW5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。